molecular formula C12H10ClN3O B5750811 2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile

2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile

Cat. No.: B5750811
M. Wt: 247.68 g/mol
InChI Key: HFRAYEALNRDZAA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzonitrile with dimethylamine and an appropriate oxazole-forming reagent under controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)oxazole: A simpler oxazole derivative with similar structural features.

    5-(Dimethylamino)oxazole: Another oxazole derivative with a dimethylamino group.

    4-Carbonitrile oxazole: An oxazole derivative with a carbonitrile group.

Uniqueness

2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-16(2)12-10(7-14)15-11(17-12)8-5-3-4-6-9(8)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRAYEALNRDZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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